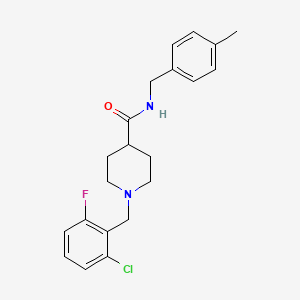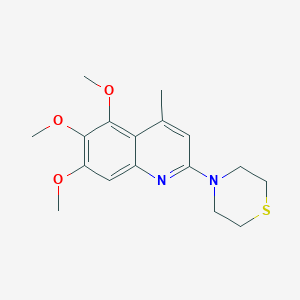
5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline is a synthetic quinoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure and its ability to interact with various biological targets, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of key enzymes and the modulation of various signaling pathways. This compound has been shown to interact with a range of biological targets, including COX-2, NF-kB, and MAPK, among others.
Biochemical and Physiological Effects:
Studies have shown that 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline has a range of biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline in lab experiments is its ability to interact with multiple biological targets, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline. One area of interest is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases. Finally, the development of new synthetic methods for the production of 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline may lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline involves a multi-step process that starts with the reaction of 2-methyl-4-nitroanisole with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a series of reactions, including reduction, cyclization, and thiomorpholine ring formation, to yield the final product.
Aplicaciones Científicas De Investigación
5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, this compound has been investigated for its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(5,6,7-trimethoxy-4-methylquinolin-2-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11-9-14(19-5-7-23-8-6-19)18-12-10-13(20-2)16(21-3)17(22-4)15(11)12/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIBUYOYKBFNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

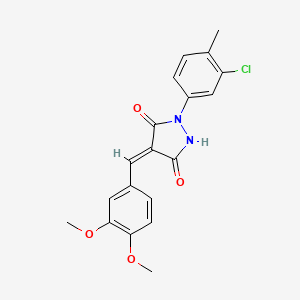

![3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide](/img/structure/B5194032.png)
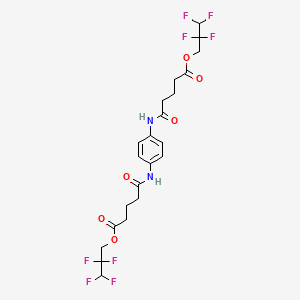

![N-{[(3-methoxypropyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5194061.png)
![2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5194067.png)
![3-benzyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194068.png)
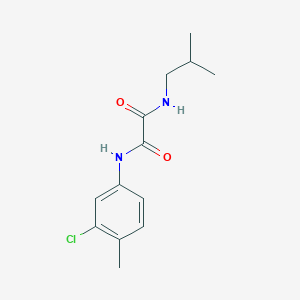
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5194087.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B5194090.png)
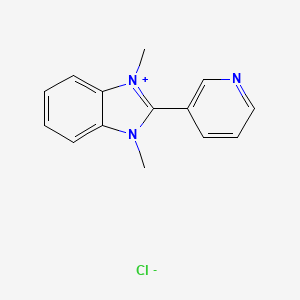
![3-(4-chlorophenyl)-5-[(2-pyrimidinylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5194119.png)
